molecular formula C15H17NS B12180534 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione

2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione

Cat. No.: B12180534
M. Wt: 243.4 g/mol
InChI Key: WKGXPNCQBDJXJM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a thione group at the 4-position of the pyridine ring, along with two methyl groups at the 2 and 6 positions, and a phenylethyl group at the 1 position

Preparation Methods

The synthesis of 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with phenylethyl bromide in the presence of a base, followed by the introduction of a thione group using a sulfurizing agent such as Lawesson’s reagent. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione can be compared with other similar compounds, such as:

    2,6-Dimethyl-4-pyridinol: This compound lacks the thione group and has different chemical properties and applications.

    2,6-Dimethyl-1-(2-phenylethyl)pyridine:

    4-Phenyl-2,6-dimethylpyridine: This compound has a phenyl group instead of a phenylethyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

2,6-dimethyl-1-(2-phenylethyl)pyridine-4-thione

InChI

InChI=1S/C15H17NS/c1-12-10-15(17)11-13(2)16(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3

InChI Key

WKGXPNCQBDJXJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C=C(N1CCC2=CC=CC=C2)C

Origin of Product

United States

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